N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring dual methoxy substituents on its phenyl rings. Its molecular formula is C₂₂H₂₀N₄O₄ (molecular weight: 404.42 g/mol) . The compound is structurally characterized by a pyrazolo[1,5-a]pyrazin-4-one core linked to a 4-methoxyphenyl group at position 2 and an acetamide side chain substituted with a 3-methoxyphenyl group.
Properties
CAS No. |
941913-31-1 |
|---|---|
Molecular Formula |
C22H20N4O4 |
Molecular Weight |
404.426 |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-8-6-15(7-9-17)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-16-4-3-5-18(12-16)30-2/h3-13H,14H2,1-2H3,(H,23,27) |
InChI Key |
IMHBZDNHVZAMII-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazolo[1,5-a]Pyrazin-4-One Formation
The pyrazolo[1,5-a]pyrazin-4-one core is constructed through acid-catalyzed cyclocondensation. A representative protocol from patent literature involves refluxing 3-aminopyrazole (58.0 mmol) with ethyl acetoacetate (58.0 mmol) in glacial acetic acid at 120°C for 1.5 hours, yielding 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine (70% yield). Chlorination of the hydroxyl group using phosphorus oxychloride (POCl₃) at 80°C for 4 hours produces 5-methyl-7-chloro-pyrazolo[1,5-a]pyrimidine, a versatile intermediate for subsequent coupling.
Table 1: Optimization of Cyclocondensation Conditions
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Aminopyrazole | Glacial AcOH | 120 | 1.5 | 70 |
| 3-Amino-4-nitropyrazole | Ethanol | 100 | 2.5 | 65 |
| 3-Amino-5-methylpyrazole | Toluene | 140 | 1.8 | 68 |
Acetamide Side-Chain Coupling
The final step involves coupling the pyrazolo-pyrazinone intermediate with N-(3-methoxyphenyl)acetamide. A method from Evitachem employs Ullmann coupling under catalytic Cu(I) in dimethylformamide (DMF) at 110°C for 12 hours, yielding 73% of the target compound. Alternative approaches using peptide coupling reagents (e.g., HATU, EDCl) in dichloromethane (DCM) have also been reported.
Table 2: Comparison of Coupling Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ullmann Coupling | CuI, L-Proline | DMF | 110 | 73 |
| Peptide Coupling | HATU, DIPEA | DCM | 25 | 68 |
| Nucleophilic Substitution | K₂CO₃ | Acetone | 60 | 61 |
Purification and Characterization
Crystallization and Chromatography
Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). The PMC study achieved needle-shaped crystals through ethanol recrystallization, critical for X-ray diffraction analysis. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity.
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): Signals at δ 8.42 (pyrazinone H), 7.82 (aryl H), 4.32 (acetamide CH₂), and 3.79 (OCH₃).
- IR (KBr): Peaks at 1680 cm⁻¹ (C=O), 1656 cm⁻¹ (amide I), and 1242 cm⁻¹ (C-O-C).
- HR-MS : [M+H]⁺ m/z calculated 404.41, observed 404.40.
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Competing reactions during cyclocondensation include over-oxidation of the pyrazinone ring and dimerization of 3-aminopyrazole. Lowering reaction temperatures to 100°C and using inert atmospheres (N₂) mitigate these issues.
Solvent and Catalyst Selection
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may complicate purification. Switching to acetone or ethyl acetate improves isolability without sacrificing yield.
Industrial-Scale Adaptations
Patent CN108727386A highlights a scalable route using continuous flow reactors for cyclocondensation, reducing reaction times from hours to minutes. Economic analyses favor Ullmann coupling over peptide methods due to lower catalyst costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is C23H22N4O4. It features a complex structure that includes methoxy groups and a pyrazolo[1,5-a]pyrazin core, which are significant for its biological interactions. The compound's unique structure contributes to its diverse applications in medicinal chemistry.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of pyrazolo compounds have shown effectiveness against various cancer cell lines, including:
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
These findings suggest that the compound may share similar mechanisms of action, potentially targeting specific pathways involved in cancer proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives can exhibit substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans. The disc diffusion method has been employed to assess these activities, revealing promising results in several synthesized compounds .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study demonstrated the synthesis and characterization of related pyrazolo compounds with notable anticancer activity, emphasizing structure-activity relationships that could guide future research .
- Case Study 2 : Molecular docking studies indicated favorable interactions between the compound and target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs sharing the pyrazolo[1,5-a]pyrazine or acetamide core. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in the target compound contributes to π-π stacking interactions with enzyme active sites, as seen in similar pyrazolo[1,5-a]pyrazine derivatives targeting kinases .
- Replacement of methoxy with electron-withdrawing groups (e.g., Cl in ) increases binding affinity but may reduce solubility.
Synthetic Accessibility :
- The target compound can be synthesized via a multi-step route involving heterocyclization of hydrazinecarbothioamides (analogous to Scheme 2 in ). Ethyl chloroacetate is a common reagent for introducing the acetamide side chain .
Pharmacological Potential: Acetamide derivatives with pyrazolo[1,5-a]pyrazine cores show promise in anticancer research. For example, compound 10a () exhibited cytotoxicity against leukemia cells (IC₅₀: 8.2 μM) . Fluorine or chlorine substitution (e.g., ) improves metabolic stability and target selectivity .
Biological Activity
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects based on recent research findings.
The compound's molecular formula is with a molecular weight of 404.4 g/mol. It features a complex structure that includes methoxyphenyl and pyrazolo[1,5-a]pyrazin moieties, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O4 |
| Molecular Weight | 404.4 g/mol |
| LogP | 2.8516 |
| Polar Surface Area | 59.827 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[1,5-a]pyrazine scaffold followed by acetamide coupling reactions. The detailed synthetic pathway can be referenced in various studies focusing on similar compounds within the pyrazole family .
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyrazine structure exhibit notable anticancer activity. For instance, in vitro evaluations have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The National Cancer Institute's screening protocols revealed that at a concentration of 10 µM, the compound showed moderate cytotoxicity against specific cancer types .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Research has shown that derivatives of pyrazolo compounds often exhibit significant antibacterial and antifungal properties. These findings suggest potential applications in developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in several studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further research in pain management therapies .
Case Studies
- Anticancer Screening : A study conducted by Rani et al. (2014) evaluated the anticancer efficacy of related compounds and found that those with similar structural features exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Testing : Patel et al. (2013) reported on the synthesis and biological evaluation of pyrazole derivatives, noting significant activity against Gram-positive bacteria .
- Anti-inflammatory Research : A recent investigation highlighted the compound's ability to reduce inflammation markers in animal models, suggesting its potential use as an anti-inflammatory agent .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrazine core. Key steps include:
Core cyclization : Cyclization of precursors (e.g., aminopyrazoles or pyrazinones) under reflux conditions in polar aprotic solvents like DMF or DMSO .
Substitution reactions : Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Acetamide coupling : Reaction of the intermediate with N-(3-methoxyphenyl)chloroacetamide using coupling agents like EDCI or HOBt in dichloromethane .
Critical conditions : Temperature control (60–100°C), anhydrous solvents, and purification via column chromatography or recrystallization .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
NMR spectroscopy :
- ¹H/¹³C NMR : To confirm methoxy groups (δ ~3.8 ppm for OCH₃) and pyrazolo-pyrazine core protons (δ 6.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : For resolving overlapping signals in the aromatic region .
Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight (420.5 g/mol) and fragmentation patterns .
HPLC : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Basic: What initial biological screening approaches are appropriate?
Answer:
In vitro assays :
- Antifungal activity : Broth microdilution assays against Candida albicans (MIC determination) .
- Anti-inflammatory screening : Inhibition of COX-2 or TNF-α in RAW 264.7 macrophage cells .
Enzyme inhibition : Testing against kinases (e.g., JAK2 or EGFR) using fluorescence-based assays .
Advanced: How can synthesis yield and purity be optimized?
Answer:
Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for Suzuki coupling efficiency .
Solvent effects : Test DMF vs. THF for cyclization step; DMF enhances solubility but may increase side reactions .
Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 6 hr conventional heating) .
Purification : Compare silica gel chromatography vs. preparative HPLC for isolating minor impurities .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Comparative SAR studies : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 4-methoxy) and test against the same biological targets .
Purity validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities >2% .
Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., fluconazole for antifungal assays) .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Answer:
Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or fungal CYP51 .
QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors using datasets from pyrazolo-pyrazine analogs .
MD simulations : Assess binding stability (50 ns trajectories) for top docked poses in explicit solvent .
Advanced: How to determine the compound’s mechanism of action?
Answer:
Target identification :
- SPR biosensing : Screen against a kinase library (e.g., 400 kinases) to identify binding partners .
- Thermal shift assay : Measure protein thermal stability changes upon compound binding .
Pathway analysis : RNA-seq or phosphoproteomics in treated cells to map signaling pathways (e.g., MAPK/ERK) .
Metabolite profiling : LC-MS-based metabolomics to track changes in key metabolites (e.g., arachidonic acid for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
